molecular formula C12H18N2 B14122918 (1Z)-N'-tert-Butyl(phenyl)ethanimidamide CAS No. 860621-29-0

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide

Cat. No.: B14122918
CAS No.: 860621-29-0
M. Wt: 190.28 g/mol
InChI Key: ZDOGRZQTNIGMTD-UHFFFAOYSA-N
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Description

(1Z)-N’-tert-Butyl(phenyl)ethanimidamide is an organic compound that belongs to the class of imidamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the ethanimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-tert-Butyl(phenyl)ethanimidamide typically involves the reaction of tert-butylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-tert-Butyl(phenyl)ethanimidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-tert-Butyl(phenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or phenyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions are often catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(1Z)-N’-tert-Butyl(phenyl)ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1Z)-N’-tert-Butyl(phenyl)ethanimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzamide: Similar structure but lacks the ethanimidamide moiety.

    N-tert-Butylphenylacetamide: Contains an acetamide group instead of ethanimidamide.

    N-tert-Butylphenylurea: Features a urea group in place of ethanimidamide.

Uniqueness

(1Z)-N’-tert-Butyl(phenyl)ethanimidamide is unique due to the presence of both tert-butyl and phenyl groups attached to the ethanimidamide structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

CAS No.

860621-29-0

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N'-tert-butyl-2-phenylethanimidamide

InChI

InChI=1S/C12H18N2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14)

InChI Key

ZDOGRZQTNIGMTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(CC1=CC=CC=C1)N

Origin of Product

United States

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